molecular formula C14H24N2O2 B6222818 tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate CAS No. 2770358-69-3

tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate

Cat. No. B6222818
CAS RN: 2770358-69-3
M. Wt: 252.4
InChI Key:
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Description

Tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as reduce the growth of certain bacteria and fungi. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate in lab experiments is its potential as a lead compound for drug development. However, one limitation is that the compound is difficult to synthesize, which may limit its widespread use in research.

Future Directions

There are several future directions for research on tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate. One area of interest is its potential as an anti-cancer agent, and further studies are needed to explore its efficacy in vivo. Additionally, more research is needed to understand the compound's mechanism of action and its potential use in the treatment of neurological disorders. Finally, efforts to improve the synthesis method of the compound could lead to increased use in research.

Synthesis Methods

Tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate can be synthesized through a multi-step process. The first step involves the preparation of bicyclo[1.1.1]pentane-1-carboxylic acid, which is then converted to 3-azetidinone. The 3-azetidinone is then reacted with tert-butyl 3-bromopropionate and sodium hydride to form the desired compound.

Scientific Research Applications

Tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate has shown potential as a lead compound for drug discovery and development. It has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-azetidinylcarbamate with 3-aminobicyclo[1.1.1]pentane and formaldehyde in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "tert-butyl 3-azetidinylcarbamate", "3-aminobicyclo[1.1.1]pentane", "formaldehyde", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-azetidinylcarbamate in a suitable solvent.", "Step 2: Add 3-aminobicyclo[1.1.1]pentane and formaldehyde to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

2770358-69-3

Product Name

tert-butyl 3-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate

Molecular Formula

C14H24N2O2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

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